molecular formula C10H22N2O B13611089 2,2-Dimethyl-4-morpholinobutan-1-amine

2,2-Dimethyl-4-morpholinobutan-1-amine

Cat. No.: B13611089
M. Wt: 186.29 g/mol
InChI Key: BGDPHRUQAOYUHY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-morpholinobutan-1-amine is an organic compound that belongs to the class of amines It features a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, attached to a butan-1-amine backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-morpholinobutan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with morpholine in the presence of a dehydrating agent to form the morpholine ring. This intermediate is then reacted with an appropriate amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-morpholinobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

2,2-Dimethyl-4-morpholinobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-morpholinobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-piperidinobutan-1-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    2,2-Dimethyl-4-thiomorpholinobutan-1-amine: Contains a thiomorpholine ring with a sulfur atom replacing the oxygen in the morpholine ring.

Uniqueness

2,2-Dimethyl-4-morpholinobutan-1-amine is unique due to its specific combination of a morpholine ring and a butan-1-amine backbone with two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2,2-dimethyl-4-morpholin-4-ylbutan-1-amine

InChI

InChI=1S/C10H22N2O/c1-10(2,9-11)3-4-12-5-7-13-8-6-12/h3-9,11H2,1-2H3

InChI Key

BGDPHRUQAOYUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCOCC1)CN

Origin of Product

United States

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